molecular formula C14H21NO B126429 7-methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine CAS No. 148258-42-8

7-methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine

Cat. No.: B126429
CAS No.: 148258-42-8
M. Wt: 219.32 g/mol
InChI Key: RMRODALMKPMZFW-UHFFFAOYSA-N
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Description

7-methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine: is an organic compound with the molecular formula C14H21NO and a molecular weight of 219.328 g/mol . This compound is part of the tetralin family, which are bicyclic hydrocarbons consisting of a benzene ring fused to a cyclohexane ring. The presence of a methoxy group at the 7th position and a propylamine group at the 2nd position makes this compound unique and potentially useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine can be achieved through several methods. One common approach involves the reaction of methoxy acetone with ammonia in the presence of a metallic-type hydrogenation catalyst such as palladium/carbon, platinum/carbon, or nickel . The reaction is carried out under hydrogenation conditions, which typically involve the use of hydrogen gas and elevated temperatures and pressures.

Industrial Production Methods: For industrial-scale production, the preparation method involves contacting methoxy acetone with ammonia in the presence of a metallic-type hydrogenation catalyst. The catalyst is selected from palladium/carbon, platinum/carbon, or nickel, and the reaction is carried out under hydrogenation conditions. This method is advantageous due to its high yield and suitability for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 7-methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine, chlorine) and catalysts such as Lewis acids.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, 7-methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine is used as a building block for the synthesis of more complex molecules

Biology: The compound has been studied for its potential biological activities, including anti-inflammatory and neuroprotective effects. Its structure allows it to interact with biological targets, making it a candidate for drug development .

Medicine: In medicine, this compound is being explored for its potential therapeutic effects. Research is ongoing to determine its efficacy in treating various conditions, including neurological disorders and inflammation .

Industry: In the industrial sector, the compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds .

Mechanism of Action

The mechanism of action of 7-methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may interact with neurotransmitter receptors in the brain, leading to changes in neuronal signaling and potential therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 7-methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine is unique due to the presence of both a methoxy group and a propylamine group, which confer distinct chemical and biological properties.

Properties

CAS No.

148258-42-8

Molecular Formula

C14H21NO

Molecular Weight

219.32 g/mol

IUPAC Name

7-methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine

InChI

InChI=1S/C14H21NO/c1-3-8-15-13-6-4-11-5-7-14(16-2)10-12(11)9-13/h5,7,10,13,15H,3-4,6,8-9H2,1-2H3

InChI Key

RMRODALMKPMZFW-UHFFFAOYSA-N

SMILES

CCCNC1CCC2=C(C1)C=C(C=C2)OC

Canonical SMILES

CCCNC1CCC2=C(C1)C=C(C=C2)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 7-Methoxy-3,4-dihydro-1-H-naphthalen-2-one (5.0 g, 28.4 mmol) and propylamine (2.8 mL, 34 mmol, 1.2 eq) in 1,2-dichloroethane (1 50 mL) under inert atmosphere was added sodium triacetoxyborohydride (15 g, 71 mmol, 2.5 eq) in a single portion. The reaction was allowed to stir at room temperature for 20h then concentrated in-vacuo. The residue was partitioned between 10% aq. KOH (150 mL) and ethyl acetate (75 mL). The organic layer was washed with brine, dried and concentrated. The resulting material was dissolved in diethyl ether (100 mL) and treated with 1M HCl in ether (28.4 ML). The solid was collected and dried under vacuum to afford 6.23 g of (7-methoxy-1,2,3,4-tetrahydro-naphthalen-2-yl-propyl-amine as hydrochloride salt.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.8 mL
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
20h
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

7-Methoxy-2-tetralone (6.21 g, 35.2 mmol) and acetic acid (5.3 ml, 105.6 mmol) were dissolved in dichloroethane (100 ml) and cooled to 0° C. Propyl amine (5.7 ml, 70.4 mmol) was added and the mixture was stirred under a N2 atmosphere for 30 min. NaCNBH3 (5.5 g, 80.8 mmol) in anhydrous MeOH (15 ml) was then added to the mixture and allowed to stir overnight at ambient temperature. The volatiles were then evaporated and the mixture was partioned between ethyl acetate and 1 M NaOH. The organic layer was separated, dried (Na2SO2), filtered, and concentrated. The crude residue was then taken up in EtOAc, at which time ethereal HCl was added, and the material evaporated to dryness. The crude salt was dissolved in a minimum volume of MeOH, and precipitated by the gradual addition of diethyl ether. The salt was collected via filtration and dried to yield 5.09 g (64%, free base) and used in the subsequent transformations. 1H NMR (free base) (400 MHz, CDCl3) 0.91-0.95 (t, 3H, J=7.6 Hz), 1.38 (bs, 1H), 1.48-1.60 (m, 3H), 2.04-2.09 (m, 1H), 2.54-2.62 (m, 2H), 2.67-2.71 (t, 3H, J=7.6 Hz), 2.88-2.92 (m, 2H), 2.97-3.04 (m, 1H), 3.81 (s, 3H), 6.60-6.61 (dd, 1H, J=1.6 Hz), 6.65-6.78 (m, 1H), 6.95-6.98 (d, 1H, J=8.8 Hz).
Quantity
6.21 g
Type
reactant
Reaction Step One
Quantity
5.3 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
5.7 mL
Type
reactant
Reaction Step Two
Quantity
5.5 g
Type
reactant
Reaction Step Three
Name
Quantity
15 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

A solution of 7-methoxy-2-tetralone (32 mmol. 5 g), n-propylamine (60 mmol. 5 mL), acetic acid (60 mmol. 4 mL), molecular sieves 3A (5 g) in ethanol (25 mL) was stirred at room temperature for 2.5 hrs. The solution was filtered on paper in a Paar bottle and the reduction was carried out with PtO2 (100 mg) as the catalyst, under 30 PSI of hydrogen. When the pressure dropped to 6 PSI (30 min.), the catalyst was removed by elution onto a column (celite 545) with chloroform. The eluent was concentrated under vacuum. The residue, a brown oil, was converted to solid by formation of hydrogen chloride salt in ether/HCl. Several recrystallizations in ether/methanol (60/40) afforded the final product (1) as white crystals (4.28 g, 61% yield).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
[Compound]
Name
3A
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

To a solution of 7-Methoxy-3,4-dihydro-1-H-naphthalen-2-one (5.0 g, 28.4 mmol) and propylamine (2.8 mL, 34 mmol, 1.2 eq) in 1,2-dichloroethane (150 mL) under inert atmosphere was added sodium triacetoxyborohydride (15 g, 71 mmol, 2.5 eq) in a single portion. The reaction was allowed to stir at room temperature for 20 h then concentrated in-vacuo. The residue was partitioned between 10% aq. KOH (150 mL) and ethyl acetate (75 mL). The organic layer was washed with brine, dried and concentrated. The resulting material was dissolved in diethyl ether (100 mL) and treated with 1 M HCl in ether (28.4 ML). The solid was collected and dried under vacuum to afford 6.23 g of (7-methoxy-1,2,3,4-tetrahydro-naphthalen-2-yl-propyl-amine as hydrochloride salt.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.8 mL
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One

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